REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[CH2:3][CH2:2]1.C([O-])(=O)C.[Na+].[Br:17]Br>C(O)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:17][C:6]1[C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CCC2=C1C=CC(=C2)C=O
|
Name
|
|
Quantity
|
664 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium thiosulfate
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2CCOC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |